Quizalofop-P

Stereochemistry Herbicide ACCase inhibition

Source the biologically active R-enantiomer, not the racemic mixture. This enantiopure Quizalofop-P-ethyl (CAS 100646-51-3) delivers herbicidal efficacy at 30–100 g a.i./ha while reducing environmental burden—ecotoxicology data confirm lower acute toxicity to Eisenia foetida versus racemic quizalofop-ethyl. Critically, it remains effective against Eleusine indica populations resistant to fluazifop-P-butyl (RF=10.66) and haloxyfop-P-methyl (RF=5.64). For formulation stability, specify β-type crystal ≥80% per US20080220975A1.

Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
CAS No. 100646-51-3
Cat. No. B1662796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuizalofop-P
CAS100646-51-3
Synonymsquizalofop-ethyl
quizalofop-ethyl, (R)-isomer
quizalofop-ethyl, (S)-isomer
quizalofop-p-ethyl
Molecular FormulaC17H13ClN2O4
Molecular Weight344.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
InChIInChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1
InChIKeyABOOPXYCKNFDNJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn benzene 290, xylene 120, acetone 111, ethanol 9, hexane 2.6 (all in g/l, at 20 °C)
In water, 0.3 mg/l @ 20 °C

Quizalofop-P-ethyl (CAS: 100646-51-3): Baseline Technical and Procurement Overview for the AOPP Herbicide


Quizalofop-P-ethyl (CAS: 100646-51-3), also referred to as (R)-Quizalofop ethyl, is the biologically active R-enantiomer of the aryloxyphenoxypropionate (AOPP) herbicide quizalofop-ethyl [1]. This compound is a selective post-emergence herbicide that acts by inhibiting the plastid acetyl-CoA carboxylase (ACCase) enzyme (EC 6.4.1.2) in susceptible grass species, thereby disrupting de novo fatty acid biosynthesis and leading to cessation of growth and eventual necrosis . The molecule is characterized by an asymmetric carbon atom at the α-position of its propionic acid moiety, with the (R)-configuration conferring its herbicidal activity. Quizalofop-P-ethyl is a systemic herbicide that is absorbed through foliage and translocated both acropetally and basipetally, accumulating in meristematic tissues where cell division and growth are most active . The compound is primarily formulated as an emulsifiable concentrate (EC) and is applied at typical field rates ranging from 30 to 100 g active ingredient per hectare for the control of annual and perennial grass weeds in broadleaf crops [2].

The Critical Risk of Substituting Quizalofop-P-ethyl with Racemic Quizalofop-ethyl or Alternative AOPP Herbicides


The substitution of Quizalofop-P-ethyl with its racemic counterpart, quizalofop-ethyl (CAS 76578-14-8), or with structurally similar AOPP herbicides such as fluazifop-P-butyl or haloxyfop-P-methyl, is not scientifically or economically equivalent due to fundamental differences in stereochemistry, ecotoxicological profile, and species-specific resistance patterns. The racemic mixture contains a 50% proportion of the inactive (S)-enantiomer, which constitutes an unnecessary environmental and toxicological burden without contributing to herbicidal efficacy [1]. Furthermore, comparative acute toxicity studies demonstrate that racemic quizalofop-ethyl exhibits significantly higher toxicity to non-target soil organisms than the isolated R-enantiomer, making generic substitution a risk to environmental stewardship goals [2]. In the context of herbicide resistance management, specific weed biotypes have been documented to exhibit differential susceptibility across AOPP herbicides; for instance, an Eleusine indica population in Paraná, Brazil, was confirmed susceptible to quizalofop-P-ethyl while demonstrating high-level resistance to fluazifop-P-butyl (resistance factor = 10.66), haloxyfop-P-methyl (RF = 5.64), and sethoxydim (RF = 9.80) [3]. Such cross-resistance profiles mean that an arbitrary substitution could result in complete weed control failure, leading to significant economic losses in agricultural production systems.

Quantitative Differential Evidence for Quizalofop-P-ethyl: Comparator-Based Analysis for Scientific and Procurement Decisions


Enantiomer-Specific Herbicidal Activity: R-Enantiomer vs. S-Enantiomer and Racemate

The herbicidal activity of quizalofop-ethyl resides exclusively in its R-enantiomer, quizalofop-P-ethyl. The racemic mixture, quizalofop-ethyl, comprises an equimolar ratio of the active R-enantiomer and the inactive S-enantiomer. As confirmed by the original manufacturer, the S-enantiomer exhibits no herbicidal activity against target grass species [1]. Consequently, for any given application rate, the use of the racemic product introduces 50% inert and biologically unnecessary chemical load into the environment. In contrast, quizalofop-P-ethyl delivers the full labeled herbicidal dose entirely as the active stereoisomer, maximizing efficacy per unit mass of active ingredient applied. This stereochemical purity is a direct outcome of chiral synthesis strategies designed to yield high optical content, as described in patents and academic literature [2].

Stereochemistry Herbicide ACCase inhibition

Reduced Ecotoxicity: Quizalofop-P-ethyl vs. Racemic Quizalofop-ethyl in Earthworm Acute Toxicity Assays

In a comparative acute toxicity study using the earthworm Eisenia foetida as a model soil organism, racemic quizalofop-ethyl and its metabolite, racemic quizalofop-acid, were found to be significantly more toxic than their respective P-enantiomer counterparts [1]. The study's findings indicate that the presence of the S-enantiomer in the racemic mixture contributes disproportionately to non-target organism toxicity. This differential ecotoxicological profile is critical for environmental risk assessment and regulatory compliance, where a lower toxicity profile can be a decisive factor in product selection for environmentally sensitive agricultural contexts.

Ecotoxicology Soil organism Acute toxicity

Differential Cross-Resistance Profile: Quizalofop-P-ethyl Remains Effective Against Specific ACCase-Resistant Weed Biotypes

A 2024 study on an Eleusine indica (goosegrass) biotype from Paraná, Brazil, documented a clear case of differential susceptibility to various ACCase-inhibiting herbicides [1]. The biotype was found to be susceptible to quizalofop-P-ethyl, meaning it could still be effectively controlled at the recommended field rate. In stark contrast, the same biotype exhibited significant resistance to other widely used AOPP and cyclohexanedione (CHD) herbicides. The calculated resistance factors (RF) for the other herbicides were substantial: fluazifop-P-butyl (RF = 10.66), haloxyfop-P-methyl (RF = 5.64), and sethoxydim (RF = 9.80). This data provides concrete, quantitative evidence that quizalofop-P-ethyl can retain its efficacy in weed populations that have evolved resistance to other members of the same herbicide class. This differential activity is likely due to specific mutations in the ACCase enzyme or metabolic resistance mechanisms that affect other herbicides but not quizalofop-P-ethyl.

Herbicide resistance Cross-resistance Eleusine indica

Superior Formulation Stability via Crystal Polymorph Control: β-Crystal Form of Quizalofop-P-ethyl vs. α-Crystal Form

The physical stability of aqueous suspended concentrate (SC) formulations of quizalofop-P-ethyl is critically dependent on the crystal polymorph used. A 2008 patent explicitly describes that formulations prepared using predominantly the α-crystal form of quizalofop-P-ethyl exhibit significant flowability deterioration and particle growth when stored under severe conditions (e.g., 50°C for 30 days), a common failure mode for SC formulations [1]. The invention provides a solution by specifying that an aqueous suspended composition containing quizalofop-P-ethyl with a β-type crystal content of 80% by weight or more (preferably 85% or 90% or more) demonstrates exceptionally high preservation stability [1]. This specification directly addresses a key quality control and shelf-life challenge for formulators and end-users, providing a quantifiable criterion for procuring a high-quality technical material that will result in a stable, commercially viable formulation.

Formulation science Crystal engineering Stability

High-Value Research and Industrial Application Scenarios for Quizalofop-P-ethyl Driven by Evidence-Based Differentiation


Formulation Development of Physically Stable Aqueous Suspension Concentrates (SC)

Industrial formulators can leverage the crystal polymorph specification to develop robust, patent-informed aqueous SC products. By sourcing quizalofop-P-ethyl technical material with a β-type crystal content of ≥80% as specified in US Patent Application US20080220975A1, manufacturers can ensure their formulations maintain flowability and prevent particle aggregation during long-term storage and under thermal stress [1]. This is a critical quality differentiator in the competitive agrochemical formulation market, reducing the risk of product failure and enhancing brand reliability.

Integrated Weed Management and Resistance Mitigation Programs in Broadleaf Crops

Agronomists and crop consultants can position quizalofop-P-ethyl as a high-value rotational or sequential herbicide partner in soybean, cotton, and other broadleaf crop production systems. The documented case of an Eleusine indica population in Brazil being resistant to fluazifop-P-butyl (RF=10.66) and haloxyfop-P-methyl (RF=5.64) but susceptible to quizalofop-P-ethyl provides a compelling, evidence-based rationale for its inclusion in resistance management strategies [2]. Its use can help preserve the efficacy of other ACCase inhibitors and prevent the spread of resistant weed biotypes, thereby safeguarding long-term crop productivity.

Environmental Stewardship and Regulatory Compliance in Sensitive Ecosystems

For applications in or near environmentally sensitive areas, procurement decisions can be guided by comparative ecotoxicology data. The finding that quizalofop-P-ethyl exhibits lower acute toxicity to the soil sentinel species Eisenia foetida compared to its racemic counterpart provides a concrete environmental benefit [3]. This evidence can be used to support product registration dossiers, justify selection in sustainability-focused supply chains, and meet the requirements of voluntary environmental certification schemes where reduced non-target organism impact is a key criterion.

Research on Chiral Pesticide Environmental Fate and Stereoselective Metabolism

Quizalofop-P-ethyl serves as a model compound for academic and industrial research into the environmental fate of chiral agrochemicals. A 2023 study in Journal of Chromatography A developed a validated enantioselective HPLC-MS/MS method to track the P- and M-enantiomers in soil and crops, revealing that while the commercial formulation contains ~0.6% of the M-enantiomer as an impurity, enantioselective biotic dissipation in carrots leads to a significant enrichment of the distomer (EFM = 7.6 ± 0.1%) [4]. This finding underscores the importance of using enantiopure materials and advanced analytical methods for accurate environmental risk assessment and regulatory compliance, making quizalofop-P-ethyl a critical tool for investigating stereoselective degradation pathways.

Technical Documentation Hub

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